2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of thiadiazolo-pyrimidines make them valuable in medicinal chemistry and drug development.
This compound is classified under:
The synthesis of 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds .
The molecular structure of 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one features:
The molecular formula is , with a molecular weight of approximately 183.22 g/mol. The compound's structural integrity can be analyzed using various spectroscopic techniques including Infrared Spectroscopy (IR), NMR, and X-ray diffraction for solid-state analysis.
The compound can undergo various chemical reactions that enhance its utility in synthetic organic chemistry:
Reactions are often facilitated by catalysts or specific solvents that promote the desired transformations while minimizing side products. For example, reactions involving diketones or nitriles can lead to diverse functionalized derivatives through Michael addition mechanisms .
The mechanism of action for compounds derived from 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves:
In vitro studies have demonstrated that certain derivatives exhibit inhibitory effects on biofilm formation at sub-minimum inhibitory concentrations (MIC), indicating their potential as therapeutic agents against resistant bacterial strains .
Characterization through spectroscopic methods provides insights into the purity and structural integrity of synthesized compounds. For instance, NMR spectra confirm the presence of functional groups while IR spectra reveal characteristic absorption bands associated with specific bonds.
The compound and its derivatives are primarily explored for:
The fused heterocyclic system of [1,3,4]thiadiazolo[3,2-a]pyrimidine represents a privileged structural motif in modern drug design, combining the electronic properties of sulfur-containing thiadiazole with the hydrogen-bonding capabilities of pyrimidine. These scaffolds exhibit broad bioactivity profiles, including anticancer, antimicrobial, and anti-inflammatory effects, attributed to their ability to interact with diverse biological targets [1] [7] [9]. Among these derivatives, 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS: 31737-02-7, Molecular Formula: C₆H₆N₄OS) has emerged as a compound of significant pharmacological interest due to its distinct substitution pattern and synthetic versatility [2] [4].
The exploration of thiadiazolopyrimidines in medicinal chemistry accelerated in the late 20th century, driven by the recognition of their purine-isosteric character. Early research focused on simpler analogues, but the introduction of the 2-amino-7-methyl substitution pattern marked a significant advancement. First synthesized in the 1970s, this specific derivative was initially characterized for its physicochemical properties rather than bioactivity [2] [4]. Its molecular structure—featuring a bicyclic system with bridgehead nitrogen atoms—was confirmed via spectroscopic methods (IR, NMR) and elemental analysis, establishing a foundation for subsequent derivatization.
The pharmacological potential of this core scaffold gained attention in the 1990s and 2000s with the discovery that related thiadiazolopyrimidines exhibited potent enzyme inhibitory and receptor antagonistic activities. For instance, derivatives bearing sulfonamide groups at the 2-position demonstrated significant antitumor properties, while others with nitroheterocyclic substitutions showed antiparasitic activity against Leishmania and Plasmodium species [7] [8]. Although not all early analogues included the 2-amino-7-methyl motif, these studies validated the broader scaffold's relevance in drug discovery.
Table 1: Historical Development of Thiadiazolopyrimidine Derivatives in Medicinal Chemistry
Time Period | Key Advancements | Biological Focus |
---|---|---|
1970s–1980s | Initial synthesis of 2-amino-7-methyl derivatives; Structural characterization | Foundational chemistry |
1990s–2000s | Discovery of antitumor activity in sulfonamide derivatives; Antiparasitic screening | Oncology, Infectious diseases |
2010s–Present | Development of one-pot syntheses; PARP1/STAT3 inhibition studies; Anti-QS activity | Targeted cancer therapy, Antimicrobials |
A pivotal shift occurred with the advent of efficient synthetic methodologies. Traditional routes to 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involved multi-step sequences starting from 2-aminothiadiazole and β-ketoesters or acetoacetate derivatives, often requiring harsh conditions (e.g., polyphosphoric acid) and yielding modest outputs [10]. The introduction of microwave-assisted one-pot protocols revolutionized access to this scaffold, enabling the condensation of 2-aminothiadiazole, aldehydes, and acetoacetate derivatives in acetic acid without catalysts. This method dramatically improved yields (from ~25% to >80%) and reduced reaction times from 36 hours to under 30 minutes [10], accelerating the exploration of structurally diverse libraries.
Recent years have seen the integration of this scaffold into polycyclic drug candidates. For example, fusion with pyrano or pyrazolopyrimidine systems yielded tetracyclic compounds (e.g., pyrazolopyrimido-thiadiazolopyrimidines) demonstrating potent cytotoxicity against breast cancer cell lines (MCF-7, IC₅₀: 5.69–9.36 µM) and Gram-negative bacteria (E. coli, P. aeruginosa) [9]. Molecular docking studies further illuminated its utility, showing high affinity for targets like topoisomerase-II and STAT3, akin to clinical agents like doxorubicin and olaparib [6] [7] [9].
The bioactivity of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is intimately linked to its unique substitution pattern, which optimizes electronic distribution, hydrogen-bonding capacity, and steric parameters for target engagement.
Electron-Donating 2-Amino Group: This moiety acts as a critical hydrogen-bond donor/acceptor, facilitating interactions with enzymatic active sites. Quantum chemical studies reveal that the amino group significantly increases electron density at N3 and C5a, enhancing interactions with residues in targets like PARP1 and topoisomerase-II [7] [9]. When derivatized to 2-alkanesulfinyl groups, the scaffold’s electrophilicity increases, correlating with enhanced cytotoxicity—likely through covalent binding or interference with redox signaling [9] [10].
7-Methyl Substituent: The methyl group at C7 provides optimal steric bulk without introducing excessive hydrophobicity. Compared to bulkier aryl or heteroaryl groups (e.g., naphthyl in derivative B3 [7]), the methyl group maintains planarity essential for DNA intercalation or kinase pocket insertion while modulating metabolic stability. Docking studies against topoisomerase-II show that the methyl group occupies a small hydrophobic subpocket, contributing to van der Waals interactions [6].
Tautomeric Flexibility: The 5-one carbonyl enables prototropic tautomerism (keto-enol equilibrium), allowing adaptability to binding sites. X-ray crystallography of analogues confirms the prevalence of the oxo form in solid state, but NMR in solution suggests dynamic equilibrium, which may facilitate interactions with both rigid and flexible biological targets [4] [9].
Table 2: Impact of Structural Features on Biological Activity
Structural Feature | Physicochemical Role | Biological Consequence |
---|---|---|
2-Amino group | Strong H-bond donor/acceptor; Increases electron density | Enhanced enzyme inhibition (e.g., PARP1 IC₅₀ comparable to olaparib) [7] [9] |
7-Methyl substituent | Moderate steric bulk; Lipophilicity modulator (ClogP ~1.2) | Improved cellular penetration; Target hydrophobic pocket occupancy [6] [9] |
Thiadiazole sulfur | Polarizable atom; Mesoionic character | Membrane permeability; Radical scavenging (antioxidant activity) [8] [9] |
Pyrimidine-5-one carbonyl | Tautomerism; H-bond acceptor | Adaptability to target flexibility; Metal chelation potential [4] [9] |
The synergistic effect of these substituents is evident in structure-activity relationship (SAR) studies. For instance, converting the 2-amino group to a methylsulfonyl moiety (–SO₂CH₃) in analogues diminished anticancer activity, underscoring the amino group’s role in specific hydrogen bonding [9]. Similarly, replacing the 7-methyl with hydrogen reduced activity against Leishmania amastigotes, likely due to decreased membrane permeability or altered target engagement [8]. Quantum mechanical calculations further support that the 2-amino-7-methyl combination optimally balances the scaffold’s dipole moment (~5.2 D) and polar surface area (~85 Ų), aligning with Lipinski’s criteria for drug-likeness [9].
Recent work exploits this scaffold as a versatile building block for complex polyheterocycles. Its C6 carbon (adjacent to the nitrile in precursors like 6-cyano derivatives) is electrophilic, enabling nucleophilic additions to form tricyclic systems like pyridothiadiazolopyrimidines or pyranothiadiazolopyrimidines. These retain the core 2-amino-7-methyl attributes while extending conjugation, enhancing DNA intercalation or topoisomerase inhibition [6] [9].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2